N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a small molecule identified as a potential antagonist of misregulated Gsα proteins. [] Gsα proteins, specifically the Gsα-R201H allele, are implicated in the development of McCune-Albright Syndrome (MAS). [] MAS is a rare genetic disorder characterized by a variety of symptoms, including bone deformities, hormonal imbalances, and skin pigmentation abnormalities. [] The search for effective treatments for MAS has led to the investigation of molecules like N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which show promise in inhibiting the activity of the misregulated Gsα proteins. []
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is proposed to work by binding to a specific region on the surface of the Gsα protein near the amino acid residue R231. [, ] This binding is thought to interfere with the constitutive activity of the mutant Gsα, which is responsible for the overproduction of cyclic AMP (cAMP) observed in cells affected by MAS. [, ] By reducing cAMP levels, this molecule has the potential to mitigate the downstream effects of the misregulated Gsα protein and potentially alleviate MAS symptoms. [, ]
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7